2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole
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Overview
Description
2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is a complex organic compound that integrates the structural features of both imidazopyridine and benzimidazole These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of 3-Bromoimidazo[1,2-a]pyridine: This can be achieved by reacting α-bromoketones with 2-aminopyridine under specific conditions.
Thioether Formation: The 3-bromoimidazo[1,2-a]pyridine is then reacted with a benzimidazole derivative containing a suitable leaving group (e.g., a halide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Cyclization Reactions: The benzimidazole moiety can participate in cyclization reactions, forming fused ring systems under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, H₂O₂, m-CPBA
Bases: K₂CO₃, sodium hydride (NaH)
Solvents: DMF, ethyl acetate, toluene
Major Products
Substituted Imidazopyridines: Depending on the nucleophile used in substitution reactions.
Sulfoxides and Sulfones: From oxidation of the thioether linkage.
Scientific Research Applications
2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole has shown potential in various fields of scientific research:
Medicinal Chemistry: The compound’s structural motifs are common in drugs with antiviral, antibacterial, and anticancer activities. It can be used as a lead compound for developing new therapeutic agents.
Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazopyridine and benzimidazole moieties can bind to enzymes or receptors, inhibiting their activity. The bromine atom and thioether linkage may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazopyridine core but lacks the benzimidazole moiety.
1H-Benzimidazole: Contains the benzimidazole structure but lacks the imidazopyridine and bromine functionalities.
2-Mercaptobenzimidazole: Similar thioether linkage but without the imidazopyridine moiety.
Uniqueness
2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is unique due to the combination of its structural features, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLWZXIVOSWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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